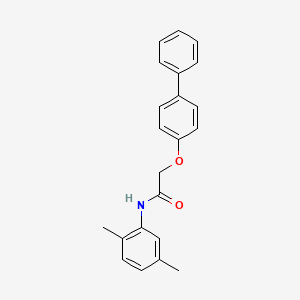![molecular formula C18H18N4OS B5568382 2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)
2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with key precursors such as ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives. These react under specific conditions, such as EtOH/TEA solution at room temperature, to yield various carboxylate derivatives and other complex molecules through processes like cyclization and reaction with electrophilic reagents (Mohamed, 2021).
Molecular Structure Analysis
Structural analysis of these compounds is typically confirmed using techniques such as elemental analysis and spectroscopic data, including IR, ^1H NMR, and MS spectra. These methods help in determining the precise arrangement of atoms within the molecule and verifying the successful synthesis of the intended compounds (Mohamed, 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of various derivatives, depending on the reactants and conditions used. For instance, reactions with cyanoacrylate derivatives or electrophilic reagents can produce different functionalized molecules, showcasing the compound's reactivity and versatility in chemical synthesis (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. X-ray crystallography, for example, provides detailed information about the molecular geometry and crystal packing, essential for materials science applications (Ries et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are central to exploiting these molecules in chemical synthesis and other applications. Studies on their reactions with different reagents help in expanding the chemical space and understanding the mechanisms underlying their reactivity (Mohamed, 2021).
Applications De Recherche Scientifique
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
This compound and its analogs have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. VEGFR-2 is a critical target in cancer therapy, particularly in inhibiting angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a crucial mechanism by which tumors grow and metastasize. The enzyme kinetics associated with VEGFR-2 inhibition demonstrate the competitive nature of these inhibitors with ATP, showcasing their potential in therapeutic applications targeting human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Mycobacterium tuberculosis GyrB Inhibition
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a class of compounds related to 2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide, have been designed and synthesized to target Mycobacterium tuberculosis GyrB ATPase. These compounds have demonstrated promising activity against Mycobacterium smegmatis (MS) GyrB and Mycobacterium tuberculosis (MTB) DNA gyrase, indicating their potential as novel antituberculosis agents. Among these compounds, specific derivatives have shown significant activity, highlighting the utility of the thiazole scaffold in developing new therapies against tuberculosis (Jeankumar et al., 2013).
Heterocyclic Synthesis
The thiazole scaffold, including compounds like 2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide, has been utilized in the synthesis of various heterocyclic compounds. These compounds have been synthesized via different methods, including microwave-assisted synthesis, and have been evaluated for their antibacterial, antioxidant, and antitubercular activities. Such studies underline the importance of thiazole derivatives in the discovery and development of new bioactive molecules with potential therapeutic applications (Bhoi et al., 2016).
Propriétés
IUPAC Name |
2-benzyl-N-[2-(pyridin-3-ylamino)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-10-9-20-15-7-4-8-19-12-15)16-13-24-17(22-16)11-14-5-2-1-3-6-14/h1-8,12-13,20H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNMGRXMTYKTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCCNC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)
![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)
![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)